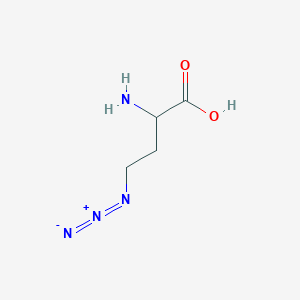

2-Amino-4-azidobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-azidobutanoic acid is a useful research compound. Its molecular formula is C4H8N4O2 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

2-Amino-4-azidobutanoic acid is primarily used as a building block in peptide synthesis. Its azide functionality allows for the incorporation into peptides during solid-phase synthesis. This capability facilitates the creation of complex peptide structures that can be further modified for specific applications, such as drug development and biomolecular studies.

| Application | Description |

|---|---|

| Solid-phase peptide synthesis | Incorporation of azide functionality into peptide chains |

| Modification potential | Allows further chemical modifications to enhance properties |

Drug Development

The unique structure of this compound enables researchers to explore new therapeutic agents. Its ability to form stable linkages with other biomolecules makes it a valuable component in developing peptide-based drugs targeting specific biological pathways.

| Drug Development Aspect | Details |

|---|---|

| Targeted therapies | Facilitates the design of drugs that interact with specific proteins |

| Biocompatibility | Enhances the safety profile of new therapeutic agents |

Bioconjugation

The azide group present in this compound is instrumental in click chemistry, a powerful tool for bioconjugation. This method allows for the efficient conjugation of biomolecules, which is essential in creating targeted drug delivery systems and diagnostic tools.

| Bioconjugation Technique | Benefits |

|---|---|

| Click chemistry | High specificity and efficiency in biomolecule conjugation |

| Targeted delivery | Improves efficacy of therapeutics by directing them to specific cells |

Protein Engineering

In protein engineering, this compound can be used to modify proteins, enhancing their stability or activity. Such modifications are crucial for developing more effective biopharmaceuticals.

| Protein Engineering Use | Impact |

|---|---|

| Stability enhancement | Increases shelf-life and efficacy of protein-based drugs |

| Activity modulation | Allows fine-tuning of protein functions for therapeutic purposes |

Study on Peptide Synthesis

A study published in the Journal of Peptide Science demonstrated that incorporating this compound into peptide sequences resulted in peptides with enhanced binding affinities to target receptors compared to traditional amino acids. This finding underscores its potential in designing more effective therapeutic peptides.

Click Chemistry Applications

Research highlighted in Bioconjugate Chemistry illustrated the use of this compound in click chemistry to create bioconjugates that could effectively deliver chemotherapeutic agents directly to cancer cells, significantly improving treatment outcomes while minimizing side effects.

Propriétés

IUPAC Name |

2-amino-4-azidobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923244 |

Source

|

| Record name | 2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120143-20-6 |

Source

|

| Record name | Butanoic acid, 2-amino-4-azido-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120143206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.